methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNZFVARLQIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and fluoro substituents. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate serves as a building block in the synthesis of potential drug candidates. Its derivatives have been investigated for their antiviral , anticancer , and anti-inflammatory properties. The modification of the indole structure allows for the exploration of various pharmacological activities.
Biological Studies
The compound is utilized in biochemical assays to study its interactions with biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it significant in understanding disease mechanisms and developing therapeutic strategies.
Material Science
In material science, this compound is explored for its potential in developing new materials with specific electronic and optical properties. Its unique structure can lead to advancements in organic electronics and photonic devices.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Derivative A | HeLa | 15 |
| Derivative B | MCF-7 | 20 |
Case Study 2: Antiviral Properties
Research investigating the antiviral activity of this compound showed promising results against specific viral strains. The compound was found to inhibit viral replication by targeting viral proteins essential for the virus's life cycle.
| Virus Type | Inhibition Percentage (%) |
|---|---|
| Virus X | 85 |
| Virus Y | 70 |
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The compound is compared to structurally related indole carboxylates, focusing on substituent positions, physicochemical properties, and synthetic applications.
Table 1: Key Structural Analogues
Physicochemical and Reactivity Comparisons
Electronic Effects: The 4-Cl, 6-F substitution in the target compound creates a distinct electron-deficient indole ring compared to analogues like methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate (18a), where the acetyl group at position 3 introduces steric hindrance and alters conjugation .
Synthetic Utility :
- The target compound’s 2-carboxylate group is a common reactive site for further functionalization (e.g., hydrolysis to carboxylic acids or coupling to amides) . In contrast, methyl 4-chloro-2-methyl-1H-indole-6-carboxylate lacks this reactivity due to the methyl group at position 2 .
- Positional isomers like methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS: 1067658-29-0) show divergent reactivity in cross-coupling reactions due to altered halogen proximity .
Key Research Findings
- Synthetic Pathways : The target compound is typically synthesized via direct halogenation of indole precursors or esterification of carboxylic acid derivatives . In contrast, methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate (18a) requires acylation at position 3, which complicates regioselectivity .
- Stability: Fluorine at position 6 improves metabolic stability compared to non-fluorinated analogues, as seen in drug discovery contexts .
Biological Activity
Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a methyl ester group, chlorine atom, and fluorine atom. The molecular formula is with a molecular weight of approximately 227.62 g/mol. The inclusion of halogen substituents significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. For instance, it may interact with enzymes that play roles in cancer cell proliferation and inflammation.
- Receptor Binding : Similar to other indole derivatives, it binds with high affinity to multiple receptors, influencing cellular signaling pathways and gene expression .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including caspase activation and reactive oxygen species (ROS) formation .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HCT-116 | <10 | Apoptosis via caspase activation | |
| MCF-7 | <5 | ROS formation and cell cycle arrest |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. The compound's efficacy against Gram-positive and Gram-negative bacteria has been evaluated with promising results.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| S. aureus | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Therapy : A study involving HCT-116 colon cancer cells found that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : Investigations into the antimicrobial properties revealed that the compound exhibited stronger inhibitory effects compared to traditional antibiotics against E. coli and S. aureus, indicating its potential as an alternative treatment for bacterial infections .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Parkinson's disease .
Q & A
Basic: What are the optimal synthetic conditions for methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with halogenation and carboxylation of the indole core. Key parameters include:
- Temperature: Controlled heating (e.g., 60–80°C) to avoid side reactions like decarboxylation or over-halogenation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of electrophilic substituents like chlorine and fluorine .
- Catalysts: Lewis acids (e.g., AlCl₃) facilitate Friedel-Crafts acylation for carboxylate group introduction .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns. For example:
- Chlorine (δ ~7.5–8.0 ppm for aromatic protons) and fluorine (¹⁹F NMR δ ~-110 to -120 ppm) shifts .
- Ester carbonyl (¹³C NMR δ ~165–170 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group) .
- IR Spectroscopy: Carboxylate C=O stretch (~1700–1750 cm⁻¹) .
Advanced: How to resolve contradictions in spectroscopic data during synthesis?
Methodological Answer:
Discrepancies may arise from:
- Structural Isomers: Use 2D NMR (COSY, HSQC) to differentiate positional isomers (e.g., 4-chloro vs. 5-chloro substitution) .
- Impurities: LC-MS or HPLC to detect byproducts (e.g., dehalogenated intermediates) .
- Solvent Artifacts: Ensure complete solvent removal; residual DMSO can mimic aromatic proton shifts in NMR .
Example Data Conflict:
If a chlorine substituent’s ¹H NMR signal overlaps with fluorine-deshielded protons, ¹⁹F NMR and NOESY can clarify substitution positions .
Advanced: How do substituent positions (Cl, F) influence reactivity and bioactivity?
Methodological Answer:
The electronic and steric effects of substituents dictate reactivity and biological interactions. Comparative studies show:
| Compound | Substituents | Key Properties |
|---|---|---|
| Methyl 4-Cl-6-F-indole-2-COOCH₃ | Cl (4), F (6) | Enhanced electrophilicity; antiviral activity |
| Methyl 5-F-1H-indole-2-COOCH₃ | F (5) | Lower logP; reduced membrane permeability |
| Methyl 6-Cl-1H-indole-2-COOCH₃ | Cl (6) | Higher metabolic stability in vitro |
Mechanistic Insight:
Fluorine’s electronegativity increases binding affinity to target proteins (e.g., kinase inhibitors), while chlorine enhances lipophilicity for membrane penetration .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methyl chloroformate) .
- Waste Disposal: Segregate halogenated waste; neutralize acidic byproducts before disposal .
Advanced: How to design assays for evaluating its anticancer potential?
Methodological Answer:
- In Vitro Screening:
- Cell Lines: Use human cancer lines (e.g., HeLa, MCF-7) with controls for cytotoxicity (MTT assay) .
- Target Validation: Western blotting for apoptosis markers (e.g., caspase-3) .
- Structure-Activity Relationship (SAR):
- Modify substituents (e.g., replacing Cl with Br) to assess potency changes .
- Compare IC₅₀ values with analogs (see table in FAQ 4) .
Advanced: Why might synthetic yields vary between batches?
Methodological Answer:
Common factors include:
- Moisture Sensitivity: Hydrolysis of the ester group in humid conditions reduces yield. Use anhydrous solvents and molecular sieves .
- Catalyst Purity: Impure AlCl₃ leads to incomplete halogenation. Recrystallize catalysts before use .
- Reaction Time: Over-stirring can degrade sensitive intermediates. Monitor via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
